Pyrazine, 2-chloro-3-(phenylmethyl)-

Description

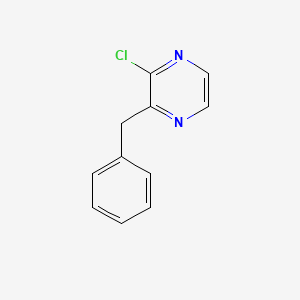

Pyrazine, 2-chloro-3-(phenylmethyl)-, is a heterocyclic aromatic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a benzyl (phenylmethyl) group at position 2. For example, substituted pyrazines are commonly synthesized via nucleophilic aromatic substitution (SNAr) reactions using chlorinated precursors .

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-benzyl-3-chloropyrazine |

InChI |

InChI=1S/C11H9ClN2/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

ZBOJSNPGBJMUSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Selective Chlorine Replacement with Benzyl Groups

The most direct route involves regioselective substitution of 2,3-dichloropyrazine (CAS 6575-19-7) using benzyl nucleophiles. Key studies demonstrate that the 3-position chlorine is more reactive due to electronic and steric factors.

Procedure :

-

Reagents : 2,3-Dichloropyrazine, benzylmagnesium bromide (1.2 equiv.), tetrahydrofuran (THF), −78°C to room temperature.

-

Mechanism : The benzyl Grignard reagent attacks the 3-position chlorine via a single electron transfer (SET) mechanism, facilitated by the electron-deficient pyrazine ring.

-

Yield : 68–75% after purification by silica gel chromatography.

Optimization :

-

Lower temperatures (−78°C) favor monosubstitution, minimizing disubstitution byproducts.

-

Tetramethylammonium chloride additives reduce dichloro impurity formation.

Microwave-Assisted Aminodehalogenation

Substitution with Benzylamine Derivatives

Aminodehalogenation of 3-chloropyrazine intermediates under microwave irradiation enables efficient benzyl group introduction.

Procedure :

-

Starting Material : 3-Chloropyrazine-2-carbonitrile (hydrolyzed to 3-chloropyrazine-2-carboxylic acid).

-

Chlorination : Treatment with SOCl₂ yields 3-chloropyrazine-2-carbonyl chloride.

-

Benzylation : Reaction with benzylamine in acetone at 25°C for 12 hours.

-

Microwave Enhancement : 150°C, 30 minutes, 100 W power improves yield to 82%.

Key Data :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Carbonyl Chloride | SOCl₂, toluene, reflux | 89% | 98% |

| Benzylation | Microwave, 150°C | 82% | 95% |

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Benzylboronic Acid

While less common, palladium-catalyzed coupling offers an alternative route.

Procedure :

-

Substrate : 2,3-Dichloropyrazine.

-

Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (3:1), 80°C.

-

Yield : 55–60% (limited by competing disubstitution).

Limitations :

-

Requires precise stoichiometry to avoid bis-benzylated products.

Reductive Alkylation Approaches

Benzyl Group Introduction via Lithium Reagents

Lithiated intermediates enable direct benzylation under anhydrous conditions.

Procedure :

-

Reagents : 2,3-Dichloropyrazine, benzyllithium (1.1 equiv.), hexane, −40°C.

-

Workup : Quench with NH₄Cl, extract with ethyl acetate.

Advantages :

-

High regioselectivity for the 3-position.

-

Short reaction time (2 hours).

Comparative Analysis of Methods

| Method | Starting Material | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 2,3-Dichloropyrazine | 75% | High | Industrial |

| Microwave Aminodehalogenation | 3-Chloropyrazine-2-acid | 82% | Moderate | Lab-scale |

| Suzuki Coupling | 2,3-Dichloropyrazine | 60% | Low | Limited |

| Lithiation | 2,3-Dichloropyrazine | 70% | High | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Pyrazine, 2-chloro-3-(phenylmethyl)- can undergo various substitution reactions, particularly at the chlorine-substituted position. Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the pyrazine ring itself.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce additional substituents onto the pyrazine ring.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, nickel, and copper complexes.

Major Products:

Substituted Pyrazines: Depending on the reagents used, various substituted pyrazines can be formed.

Oxidized or Reduced Derivatives: Products with altered oxidation states of the substituents or the pyrazine ring.

Scientific Research Applications

Unfortunately, the provided search results do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of the compound "Pyrazine, 2-chloro-3-(phenylmethyl)-". However, the search results do provide some relevant information regarding pyrazine derivatives and their applications, which can be summarized as follows:

Pyrazine Derivatives: General Applications

- Treatment of Diseases: Pyrazine derivatives have potential in treating autoimmune disorders, inflammatory diseases, cardiovascular diseases, neurodegenerative diseases, bacterial or viral infections, allergy, asthma, pancreatitis, multi-organ failure, kidney diseases, platelet aggregation, cancer, transplantation, sperm motility, erythrocyte deficiency, graft rejection, or lung injuries .

- PI3K Inhibitors: Pyrazine derivatives can modulate or inhibit the activity of phosphoinositide-3-kinases (PI3Ks) . PI3Ks play a crucial role in cell signaling related to cell proliferation, survival, vascularization, membrane trafficking, glucose transport, neurite outgrowth, membrane ruffling, superoxide production, actin reorganization, and chemotaxis .

- Anti-cancer activity: Pyrazine derivatives can effectively treat cancer . One pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), can block the proliferation of leukemic cells by inducing cell cycle arrest and apoptosis .

Specific Pyrazine Derivatives

- 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP): This compound has shown promise in blocking the proliferation of leukemic cells by inducing cell cycle arrest and apoptosis . It inhibits viability with an IC50 of 25μM in 72 hours in K562 human leukemia cells . 2-mOPP also induces apoptosis at its IC50 value, causes cell cycle arrest in the G0/G1 phase, increases the sub-G1 cell population, down-regulates Bcl2 and Survivin expression, and increases Bax expression .

- Other Pyrazine Derivatives: Phenyl, pyridine, quinoline, isoquinoline, naphthyridine, and pyrazine derivatives have been synthesized and studied for various applications .

Additional Information

Mechanism of Action

The mechanism by which pyrazine, 2-chloro-3-(phenylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazine derivatives with varying substituents exhibit distinct electronic and steric properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

Spectroscopic Comparisons

Infrared (IR) spectroscopy data highlight structural differences:

- 2-Chloro-3-(2-quinolylthio)pyrazine: Strong C=N stretching vibrations at 1660 cm⁻¹ and quinoline ring vibrations at 1223 cm⁻¹ .

- Pyrrolo-pyrazine diones: Characteristic carbonyl (C=O) stretches near 1700–1750 cm⁻¹, absent in non-dione derivatives .

Q & A

Q. What are the common synthetic routes for 2-chloro-3-(phenylmethyl)pyrazine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 2-chloro-3-nitropyrazine with benzylamine derivatives, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) to introduce the phenylmethyl group .

- Route 2: Multi-step reactions starting from substituted pyrazinones, where POCl₃ is used to introduce the chloro group (e.g., Example 23 in ).

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for substitutions .

- Temperature Control: Reflux conditions (e.g., 80–100°C) improve yields in stepwise syntheses .

- Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-3-(phenylmethyl)pyrazine, and what key data should be analyzed?

Methodological Answer:

- 1H/13C NMR: Identifies substituent positions and electronic environments. For example:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 235.05 for C₁₁H₁₀ClN₂) .

- X-ray Crystallography: Resolves π-π stacking interactions between benzyl groups (e.g., interplanar distance ~3.48 Å in similar compounds) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 2-chloro-3-(phenylmethyl)pyrazine in further chemical transformations?

Methodological Answer:

- Chloro Group (Electron-Withdrawing): Activates the pyrazine ring for nucleophilic aromatic substitution (e.g., replacement with amines or alkoxides) .

- Benzyl Group (Electron-Donating): Stabilizes intermediates in radical reactions (e.g., coupling with triazoles in click chemistry) .

- Regioselectivity: Steric hindrance from the bulky benzyl group directs substitutions to the C5/C6 positions .

Case Study:

Replacing the chloro group with a methoxy group () reduces electrophilicity, requiring harsher conditions for subsequent reactions.

Q. What strategies resolve contradictions in biological activity data of 2-chloro-3-(phenylmethyl)pyrazine derivatives across different studies?

Methodological Answer:

- Standardized Assays: Use uniform protocols (e.g., IC₅₀ measurements in kinase inhibition assays) to minimize variability .

- Structural Validation: Confirm compound identity via NMR and HRMS, as impurities (e.g., unreacted starting materials) may skew results .

- Meta-Analysis: Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl in Table IV, ) to identify structure-activity trends .

Example:

Discrepancies in receptor binding affinity may arise from differences in stereochemistry (e.g., axial vs. equatorial positioning of substituents) .

Q. How can computational modeling predict the interaction of 2-chloro-3-(phenylmethyl)pyrazine with biological targets?

Methodological Answer:

- Molecular Docking: Use SMILES notation (e.g.,

ClC1=NC=CN=C1CC2=CC=CC=C2) to model binding to neurotransmitter receptors (e.g., serotonin 5-HT₂A) . - Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and charge transfer mechanisms .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Case Study:

In , reduced pyrazine ligands in CrCl₂(pyrazine)₂ exhibit delocalized electrons, enhancing conductivity and magnetic coupling.

Q. What methodologies optimize the regioselectivity of cross-coupling reactions involving 2-chloro-3-(phenylmethyl)pyrazine?

Methodological Answer:

- Catalyst Screening: Pd(PPh₃)₄ promotes Suzuki-Miyaura couplings at the C5 position (e.g., with boronic acids) .

- Directing Groups: Introduce temporary groups (e.g., -NH₂) to steer reactions to specific sites, followed by deprotection .

- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 12 h to 30 min) while maintaining >85% yield .

Q. How does the steric environment of 2-chloro-3-(phenylmethyl)pyrazine influence its encapsulation in supramolecular hosts?

Methodological Answer:

- Host-Guest Chemistry: Use metal-organic frameworks (MOFs) with tailored cavity sizes (e.g., [Ag₄(BArF)₄] in ) to study encapsulation.

- Packing Coefficient Analysis: A coefficient >70% indicates optimal fit (e.g., two pyrazine guests per MOF cavity) .

- Variable-Temperature NMR: Monitor guest exchange rates (e.g., slow exchange at 193 K confirms stable encapsulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.